3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride
Description
3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride (molecular formula: C₁₅H₁₄Cl₂N₂O₂, molecular weight: 333.19 g/mol) is a dihydroindol-2-one derivative characterized by a chloro-substituted indole core, a 2-methylphenoxy substituent at position 6, and a hydrochloride salt formulation . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability and in vitro testing .
Properties
IUPAC Name |
3-amino-5-chloro-6-(2-methylphenoxy)-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2.ClH/c1-8-4-2-3-5-12(8)20-13-7-11-9(6-10(13)16)14(17)15(19)18-11;/h2-7,14H,17H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXHBFVYGYARJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C3C(C(=O)NC3=C2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride, with CAS number 1955505-60-8, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.
The molecular formula of this compound is , with a molecular weight of 325.19 g/mol. The compound features an indole structure which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1955505-60-8 |
| Molecular Formula | C₁₅H₁₄Cl₂N₂O₂ |
| Molecular Weight | 325.19 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the indole ring and subsequent modifications to introduce the amino and chloro groups. Specific synthetic routes have been documented in various studies, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole have shown efficacy against a range of bacterial strains. The antimicrobial activity of this compound has been evaluated in vitro against both Gram-positive and Gram-negative bacteria.
A study reported that compounds related to this class showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. The most sensitive strains included Staphylococcus aureus and Escherichia coli, while resistance was noted in other strains like Listeria monocytogenes .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.
For example, compounds with similar structures have shown IC50 values below 30 µM against various cancer types, indicating promising anticancer activity . The underlying mechanisms are believed to involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various indole derivatives, including our compound. Results indicated that it had a significant effect on reducing bacterial load in treated cultures compared to untreated controls.
- Cytotoxicity Assessment : In a study involving multiple cancer cell lines (e.g., A431 and U251), the compound demonstrated a dose-dependent reduction in cell viability, with notable selectivity towards cancerous cells over normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-amino-5-chloro-6-(2-methylphenoxy)-2,3-dihydro-1H-indol-2-one hydrochloride exhibit significant anticancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation and induction of apoptosis.
Case Study:
A study conducted on derivatives of indole showed that modifications at the 5 and 6 positions can enhance cytotoxicity against various cancer cell lines. The specific compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, indicating strong potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Data Table: COX Inhibition Potency
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-Amino-5-chloro... | 0.78 | 0.52 |
| Celecoxib | 0.78 | 0.78 |
| PYZ16 | 0.52 | 0.52 |
This table illustrates the comparative potency of the compound against COX enzymes, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Neuropharmacological Applications
The indole framework is also prominent in neuropharmacology, where it has been linked to serotonin receptor modulation. Compounds with similar structures have been studied for their effects on mood disorders and neurodegenerative diseases.
Case Study:
A recent investigation into serotonin receptor agonists revealed that modifications to the indole structure can significantly enhance binding affinity and selectivity towards serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while the compound exhibits therapeutic benefits, it also necessitates careful evaluation regarding its safety margins.
Toxicity Assessment Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of dihydroindol-2-one derivatives, which share a bicyclic indole core but differ in substituents. Key comparisons include:
Table 1: Structural Comparison of Dihydroindol-2-one Derivatives
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₄Cl₂N₂O₂ | 5-Cl, 6-(2-methylphenoxy) | 333.19 | Hydrochloride salt, phenoxy group |
| 3-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride | C₈H₉ClN₂O₂ | 6-OH | 200.63 | Hydroxy group, smaller substituent |
| 3-Amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride | C₆H₆BrNO | 6-Br | 188.02 | Bromo substitution |
| 5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-hydroxy-4-methyl-2H-indol-2-one | C₁₆H₁₂Cl₂NO₃ | 5-Cl, 3-(5-Cl-2-methoxyphenyl), 4-CH₃ | 344.18 | Methoxy group, dual chloro substitution |
| Ethyl 2-(4-chloro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate | C₁₈H₁₆Cl₂NO₂ | Tetrahydroisoquinoline core | 349.23 | Ester functional group |
Key Observations :
- Halogen Substitution : The target compound’s 5-chloro group contrasts with bromo substitution in ’s derivative. Chloro groups typically enhance metabolic stability compared to bromo, which may influence pharmacokinetics .
- Phenoxy vs. Methoxy: The 2-methylphenoxy group in the target compound provides steric bulk and lipophilicity, whereas methoxy groups (e.g., ) improve solubility but reduce membrane permeability .
- Salt Formulations : Hydrochloride salts (target compound, ) enhance solubility, critical for in vivo applications, compared to neutral forms .
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
- The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs (e.g., ’s methoxy derivative). This property aligns with trends in drug development for improved oral bioavailability .
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
